molecular formula C9H11NO3 B170505 Ethyl 3-amino-4-hydroxybenzoate CAS No. 13052-92-1

Ethyl 3-amino-4-hydroxybenzoate

Cat. No. B170505
CAS RN: 13052-92-1
M. Wt: 181.19 g/mol
InChI Key: WQSOFWIIBNJWSS-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-4-hydroxybenzoate, also known by its CAS Number 13052-92-1, is a compound with a molecular weight of 181.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

A series of hydrazide-hydrazones have been synthesized from 4-carbomethoxy-2-aminophenol through multi-steps . This process involves the reaction of acid hydrazide with aromatic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Amino-4-hydroxybenzoate is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-Amino-4-hydroxybenzoate are not detailed in the available sources, it’s worth noting that the compound has high kinetic susceptibility and low chemical reactivity .


Physical And Chemical Properties Analysis

Ethyl 3-Amino-4-hydroxybenzoate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Environmental Behavior and Transformation

  • Environmental Fate of Ethyl 4-Aminobenzoate (Et-PABA):
    • Study : Ethyl-4-aminobenzoate (Et-PABA), used in sunscreens and anesthetic ointments, was analyzed for its occurrence in seawater and drinking water sources in Hong Kong. The study investigated its environmental fate and transformation products (TPs) via photocatalysis.
    • Findings : Et-PABA was not detected in any water sample, with transformation pathways including (de)hydroxylation, demethylation, and molecular rearrangement. Photocatalysis reduced the toxicity of Et-PABA, suggesting less toxic irradiation TPs. This transformation could explain why Et-PABA is not found in natural environments (Li et al., 2017).

Conformational Analysis

  • Conformational Structures of Amino-benzoic Acid Esters:
    • Study : Laser-induced fluorescence excitation spectra were recorded for methyl(ethyl)-4-aminobenzoate and related compounds, allowing the assignment of conformers associated with each molecule.
    • Findings : Differences in band contours reflected changes in conformational structure due to hybrid composition changes (Mccombie et al., 1993).

Thermodynamic Properties

  • Enthalpies of Formation of Ethyl Hydroxybenzoates:
    • Study : The molar enthalpies of formation of ethyl 2-, 3-, and 4-hydroxybenzoates in the gas-phase were determined using experimental techniques and theoretical methods.
    • Findings : A comparison of experimental and theoretical results provided insights into the thermodynamic properties of these compounds (Ledo et al., 2018).

Anticancer Activity

  • Anticancer Activity of Ethyl Paraben Derivatives:
    • Study : Novel hydrazide-hydrazones derived from ethyl paraben were synthesized and evaluated for their anticancer activity on liver cancer cell lines.
    • Findings : Some compounds showed significant anticancer activity, with specific emphasis on apoptosis pathways (Han et al., 2020).

Diuretic and Preservative Effects

  • Diuretic and Preservative Properties:
    • Various studies have explored the diuretic effects and preservative properties of ethyl hydroxybenzoates and related compounds, indicating their potential in medical and industrial applications (Lee et al., 1984), (Aalto et al., 1953).

Other Relevant Studies

  • Various Synthesis and Characterization Studies:
    • Several studies have focused on the synthesis, characterization, and structural analysis of ethyl hydroxybenzoate derivatives, providing insights into their chemical properties and potential applications in diverse fields (Zhu Wan-ren, 2008), (Sunderland & Watts, 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The identification of the new ahb cluster in Streptomyces argillaceus opens the possibility to generate new compounds by combinatorial biosynthesis . These constitute a new family of metabolites derived from 3-amino-4-hydroxybenzoate (3,4-AHBA) known for having antibiotic and antitumor activity . Additionally, by overexpressing three genes of the cluster (ahbH, ahbI, and ahbL2) for the synthesis and activation of 3,4-AHBA, a new hybrid compound, AHB18, was identified .

properties

IUPAC Name

ethyl 3-amino-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSOFWIIBNJWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-hydroxybenzoate

Synthesis routes and methods I

Procedure details

A mixture of 10.4 grams (0.05 mole) of ethyl 3-nitro-4-hydroxybenzoate, 0.3 gram of platinum oxide (catalyst) in 200 mL of ethyl acetate was shaken in a Parr hydrogenator until the theoretical amount of hydrogen gas was taken up. The mixture was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure, yielding 9.6 grams of ethyl 3-amino-4-hydroxybenzoate as a solid. The NMR spectrum was consistent with the proposed structure. This 3-amino derivative, 9.0 grams (0.05 mole), was dissolved in 150 mL of ethanol and 9.7 grams (0.06 mole) of triethyl orthopropionate was added. The reaction mixture was heated at reflux for three hours, then cooled to ambient temperature and concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel, with 1:4 ethyl acetate:heptane as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 8.7 grams of ethyl (2-ethylbenzoxazol-5-yl)carboxylate, mp 35-37° C. The NMR spectrum was consistent with the proposed structure.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 300 mL round bottom flask was placed, 3-amino-4-hydroxybezoic acid (5.50 g, 35.9 mmol), ethanol (200 mL), and a magnetic stir bar. The mixture was cooled in an ice bath to 10° C. and anhydrous HCl gas was bubbled through the stirred mixture until homogenous. The round bottom flask was then equipped with a condenser and the solution refluxed. After 1 hour the condensor was rearranged for distillation and 125 mL of ethanol was distilled off. The resulting solution was then dried in vacuo to give crude ethyl 3-amino-4-hydroxybezoate hydrochloride (7.73 g 35.5 mmol). Water (125 mL) containing NaHCO3 (3.0 g 35.7 mmol) was slowly added to the crude HCl salt and the resulting mixture was extracted 3×100 mL EtOAc. The EtOAc extracts were pooled, washed with brine, and then dried over NaSO4. The EtOAc was removed in vacuo to give ethyl 3-amino-4-hydroxybezoate (5.08 g, 78.0%) as a viscous oil which crystallized on standing. 1H NMR (600 MHz, CD2Cl2) δ 7.42 (d, J=2.0, 1H), 7.37 (dd, J=2.0, 8.2, 1H), 6.76 (d, J=8.2, 1H), 5.56-5.37 (s, 1H), 4.28 (q, J=7.1, 2H), 3.76 (s, 2H), 1.34 (t, J=7.1, 3H). 13C NMR (151 MHz, CD2Cl2) δ 167.79, 149.37, 134.83, 123.28, 122.37, 117.91, 114.98, 61.48, 14.63. MS (ES+) (m/z): [M+1]+ calculated for C9H12NO3, 182.08. found 182.09.
Name
HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-hydroxybenzoate
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Ethyl 3-amino-4-hydroxybenzoate
Reactant of Route 5
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Ethyl 3-amino-4-hydroxybenzoate
Reactant of Route 6
Ethyl 3-amino-4-hydroxybenzoate

Citations

For This Compound
25
Citations
JR Dimmock - Journal of the Science of Food and Agriculture, 1967 - Wiley Online Library
A number of derivatives of 4‐hydroxy‐3‐nitrobenzoic acid and 4‐methoxy‐3‐nitrobenzoic acid and related compounds have been prepared, and their ability to produce chlorosis in six …
Number of citations: 6 onlinelibrary.wiley.com
AJS Lin, CC Russell, JR Baker, SL Frailey… - Organic & …, 2016 - pubs.rsc.org
… Three solution streams, one comprising ethyl 3-amino-4-hydroxybenzoate (7, 68 mg, 0.04 mmol) in CH 3 CN (7.5 mL); the second, NaHCO 3 in H 2 O (0.5 M); and the third …
Number of citations: 5 pubs.rsc.org
HJ Park, JK Kim, JG Jun - Bulletin of the Korean Chemical …, 2018 - Wiley Online Library
… Ethyl 3-amino-4-hydroxybenzoate (10): To a stirred solution of 3-amino-4-hydroxybenzoic acid (9) (1.0 g, 6.53 mmol) in EtOH (10 mL) was added concentrated H 2 SO 4 (3.0 mL) at 0C …
Number of citations: 3 onlinelibrary.wiley.com
S Yin, L Zhou, J Lin, L Xue, C Zhang - European Journal of Medicinal …, 2015 - Elsevier
… the starting material ethyl 4-hydroxybenzoate (4) led to ethyl 4-hydroxy-3-nitrobenzoate (5), followed by reduction with tin (II) chloride dihydrate to give ethyl 3-amino-4-hydroxybenzoate …
Number of citations: 29 www.sciencedirect.com
F Haviv, JD Ratajczyk, RW DeNet… - Journal of Medicinal …, 1988 - ACS Publications
3-[1-(2-Benzoxazolyl) hydrazino] propanenitrile derivatives were evaluated in the dermal and pleural reverse passive Arthus reactions in therat. In the pleural test these compounds …
Number of citations: 222 pubs.acs.org
J Le Gal, S Michaud, M Gressier, Y Coulais… - Bioorganic & medicinal …, 2006 - Elsevier
… The first key step was the preparation of ethyl 3-amino-4-hydroxybenzoate 2. Papachristou and coll. proposed a one-step synthesis for the structural isomer ethyl 4-amino-3-…
Number of citations: 4 www.sciencedirect.com
AS Verkman, D Synder, L Tradtrantip… - Current …, 2013 - ingentaconnect.com
… The phenylketone was then brominated and condensed with ethyl 3amino-4-hydroxybenzoate yielding the pyrrole, which was condensed with 5-bromofufural and then saponified to …
Number of citations: 37 www.ingentaconnect.com
NN Gerber, HL YALE, WA Taber, I Kurobane… - The Journal of …, 1983 - jstage.jst.go.jp
… The structure was confirmed by chemical synthesis through oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol and subsequent hydrolysis of the …
Number of citations: 10 www.jstage.jst.go.jp
G Lambrinidis, C Gouedard, S Stasinopoulou… - Bioorganic …, 2021 - Elsevier
… Compound 6 was prepared from ethyl 3-amino-4-hydroxybenzoate [24] by successive N-acetylation, etherification, ester hydrolysis and treatment of the substituted benzoic acid with …
Number of citations: 3 www.sciencedirect.com
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on the quinolines and their derivatives. The quinoline bases occur along with the pyridine analogues in bone oil and coal tar. Quinoline and its …
Number of citations: 6 www.sciencedirect.com

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